molecular formula C15H12O4 B15065918 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one CAS No. 64687-96-3

5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one

Cat. No.: B15065918
CAS No.: 64687-96-3
M. Wt: 256.25 g/mol
InChI Key: LOXUJSDOXFACIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one ( 64687-96-3) is a synthetic chroman-4-one derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol, this compound belongs to the flavanone class, characterized by the absence of a C2-C3 double bond in its heterobicyclic structure, which differentiates it from chromones and influences its biological activity profile . This compound serves as a key scaffold for the design and synthesis of novel lead compounds, particularly in oncology research. Chroman-4-one derivatives like this compound are investigated for their potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), human neuroblastoma (SK-N-MC), and nasopharyngeal epidermoid carcinoma (KB) cells . The mechanism of action for this class of compounds often involves the induction of apoptosis through caspase-3 activation, regulation of cellular metabolism, and free radical scavenging due to their antioxidant properties . Beyond anticancer applications, research indicates potential for chromanone derivatives in antimicrobial, anti-inflammatory, and antioxidant studies, making them versatile templates for pharmacological investigation . The structural features of this compound, particularly the hydroxy substituents, contribute to its bioactivity and potential for structural diversification to optimize drug-like properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper safety protocols and handling procedures are followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64687-96-3

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-7,14,16-17H,8H2

InChI Key

LOXUJSDOXFACIX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=C(C=C3)O

Origin of Product

United States

Biosynthesis and Natural Occurrence of Naringenin

Natural Distribution and Sources of Naringenin (B18129)

Naringenin is found in both aglycone (naringenin) and glycosidic forms (like naringin) across a range of natural sources. wikipedia.org Its distribution spans from common fruits and vegetables to specific microorganisms.

Plant-Based Origins of Naringenin

Naringenin is predominantly found in citrus fruits, where it contributes to their characteristic bitter taste. ijpsonline.comfoodstruct.com Grapefruit, oranges, and lemons are particularly rich sources of this compound. researchgate.netfoodstruct.com Beyond citrus, naringenin is also present in tomatoes, cherries, cocoa, and various herbs such as Greek oregano and water mint. wikipedia.orgfoodstruct.com The concentration of naringenin can vary depending on the plant part, variety, and stage of maturity. nih.gov For instance, in citrus fruits, naringin (B1676962) is found in high concentrations in the peel. encyclopedia.pub

Table 1: Plant-Based Sources of Naringenin

Source Category Examples
Citrus Fruits Grapefruit, Oranges, Lemons, Pomelos foodstruct.comnih.gov
Other Fruits Tomatoes, Cherries wikipedia.orgfoodstruct.com
Herbs Greek Oregano, Water Mint wikipedia.org
Other Cocoa, Beans wikipedia.orgfoodstruct.com

Microbial Production of Naringenin (e.g., Streptomyces clavuligerus)

While flavonoids are typically associated with plants, the production of naringenin has been identified in the prokaryote Streptomyces clavuligerus. nih.govnih.gov This discovery was significant as it was the first report of natural naringenin production in a bacterium. nih.govnih.gov Researchers identified the compound produced by S. clavuligerus as naringenin through methods like LC-MS and NMR. nih.gov Genome analysis of this bacterium revealed the genes responsible for its synthesis, including a chalcone (B49325) synthase (ncs), a P450 cytochrome (ncyP), and a Pal/Tal ammonia (B1221849) lyase (tal). nih.govnih.gov Deletion of any of these genes resulted in the cessation of naringenin production, which could be restored by reintroducing the respective gene. nih.gov Furthermore, supplementing the culture with phenylalanine or tyrosine was found to increase the yield of naringenin. nih.govnih.gov

Enzymatic Pathways in Naringenin Biosynthesis

The formation of naringenin in both plants and microorganisms involves a series of enzymatic reactions that convert primary metabolites into this complex secondary metabolite.

The Phenylpropanoid Pathway in Plantae

In plants, the biosynthesis of naringenin occurs through the well-established phenylpropanoid pathway. nih.govijpsonline.com This pathway is a central route for the synthesis of a wide array of phenolic compounds, including flavonoids, lignins, and stilbenes. researchgate.netnih.gov The pathway begins with the amino acid phenylalanine, which is an end product of the shikimate pathway. ijpsonline.com A series of enzymatic steps then convert phenylalanine into the precursors necessary for the formation of the naringenin backbone. ijpsonline.com

The initial and a key regulatory step in the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL). ijpsonline.comwikipedia.org PAL facilitates the deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. ijpsonline.comwikipedia.org This reaction is a critical link between primary and secondary metabolism in plants. mdpi.com In some plants, particularly monocots, Tyrosine Ammonia Lyase (TAL) can also be utilized. nih.govtdmujournal.vn TAL directly converts L-tyrosine to p-coumaric acid, bypassing the need for a subsequent hydroxylation step that is necessary when starting from phenylalanine. dtu.dk The activity of PAL and TAL is often induced by various stimuli, including tissue wounding and pathogenic attack, highlighting the role of the phenylpropanoid pathway in plant defense. wikipedia.orgnih.gov

Following the formation of p-coumaric acid (either directly via TAL or from cinnamic acid via cinnamate-4-hydroxylase), the enzyme 4-Coumarate-CoA Ligase (4CL) plays a crucial role. ijpsonline.comijpsonline.com 4CL catalyzes the activation of p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA. nih.govfrontiersin.org This reaction is a pivotal branch point in the phenylpropanoid pathway, as p-coumaroyl-CoA serves as a key precursor for the biosynthesis of numerous compounds, including flavonoids like naringenin and lignin. researchgate.netnih.gov The formation of this thioester is an essential step for the subsequent condensation reactions that lead to the flavonoid skeleton. frontiersin.org

Catalytic Activity of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) in Naringenin Synthesis

The biosynthesis of naringenin from its precursor, p-coumaroyl-CoA, is a two-step enzymatic process catalyzed by chalcone synthase (CHS) and chalcone isomerase (CHI).

Chalcone Synthase (CHS): CHS is the first committed enzyme in the flavonoid biosynthesis pathway. nih.govwikipedia.org It belongs to the type III polyketide synthase (PKS) family and catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.govnih.gov The reaction proceeds through a series of decarboxylative condensation reactions, extending a polyketide chain that is covalently bound to a cysteine residue in the active site of the enzyme. nih.gov Following the formation of a linear tetraketide intermediate, CHS facilitates an intramolecular Claisen condensation to cyclize the intermediate into naringenin chalcone. nih.gov

Chalcone Isomerase (CHI): Naringenin chalcone can spontaneously isomerize to form a racemic mixture of naringenin. However, the enzyme chalcone isomerase (CHI) catalyzes the stereospecific and rapid intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-naringenin. oup.com This enzymatic reaction significantly increases the rate of naringenin formation, ensuring an efficient flux through the flavonoid pathway. oup.com

EnzymeEC NumberSubstratesProductCatalytic Function
Chalcone Synthase (CHS) 2.3.1.744-coumaroyl-CoA, 3 x Malonyl-CoANaringenin chalcone, 4 CoA, 3 CO2Catalyzes the sequential condensation of three malonyl-CoA units with one molecule of 4-coumaroyl-CoA to form a tetraketide intermediate, which then undergoes cyclization to yield naringenin chalcone. nih.govnih.gov
Chalcone Isomerase (CHI) 5.5.1.6Naringenin chalcone(2S)-NaringeninCatalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin. oup.com

Characterization of Naringenin Biosynthesis in Prokaryotic Systems

While naringenin is predominantly a plant secondary metabolite, its biosynthesis has also been characterized in prokaryotic systems, both naturally and through metabolic engineering.

The actinobacterium Streptomyces clavuligerus has been shown to naturally produce naringenin. nih.gov Genome mining revealed the presence of genes encoding a chalcone synthase (ncs), a P450 cytochrome (ncyP), and a phenylalanine/tyrosine ammonia lyase (tal). nih.gov Deletion of any of these genes abolishes naringenin production, confirming their involvement in the biosynthetic pathway. nih.gov Interestingly, the genes are not clustered, which is unusual for secondary metabolite biosynthesis in prokaryotes. nih.gov The production of naringenin in S. clavuligerus can be enhanced by supplementing the culture medium with phenylalanine or tyrosine. nih.gov

Furthermore, the heterologous production of naringenin has been successfully achieved in engineered Escherichia coli. nih.govnih.govresearchgate.net This involves the introduction of the genes for the naringenin biosynthetic pathway, typically including a tyrosine ammonia lyase (TAL) or phenylalanine ammonia lyase (PAL), a 4-coumarate:CoA ligase (4CL), a chalcone synthase (CHS), and a chalcone isomerase (CHI). nih.govresearchgate.net Various metabolic engineering strategies have been employed to optimize naringenin production in E. coli, including the selection of enzymes from different sources, optimization of gene expression, and manipulation of precursor supply. nih.govresearchgate.net For instance, different combinations of TAL, 4CL, and CHS genes have been screened to identify the most efficient pathway. nih.govresearchgate.net Additionally, host strains have been engineered to overproduce precursors like tyrosine and malonyl-CoA to drive the flux towards naringenin. researchgate.net

Prokaryotic SystemKey Genes/EnzymesPrecursorsEngineering Strategies
Streptomyces clavuligerus ncs (chalcone synthase), ncyP (P450 cytochrome), tal (phenylalanine/tyrosine ammonia lyase)Phenylalanine, TyrosineSupplementation with precursors. nih.gov
Escherichia coli TAL/PAL, 4CL, CHS, CHITyrosine, PhenylalanineHeterologous expression of biosynthetic genes, optimization of enzyme combinations, engineering of host strains for precursor overproduction. nih.govnih.govresearchgate.net

Regulatory Mechanisms Governing Naringenin Biosynthesis

The biosynthesis of naringenin in plants is tightly regulated at the transcriptional level in response to various developmental and environmental cues. The expression of the genes encoding the biosynthetic enzymes, particularly chalcone synthase (CHS), is a key control point.

Transcriptional Regulation: The promoters of CHS genes contain specific cis-regulatory elements, such as the G-box and H-box, which are recognized by various transcription factors. wikipedia.org Several families of transcription factors are known to regulate the flavonoid pathway, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 proteins. nih.gov These transcription factors often form complexes to activate or repress the expression of flavonoid biosynthetic genes. nih.gov For example, in Arabidopsis, the bZIP transcription factor HY5 has been shown to activate the expression of CHS in response to light. nih.gov

Environmental Factors: Light is a major environmental factor that induces the expression of CHS and subsequent naringenin accumulation. nih.govnih.gov Different wavelengths of light, including UV-B, UV-A, and blue light, are perceived by specific photoreceptors like cryptochromes and phototropin, which then initiate signaling cascades leading to the activation of CHS gene expression. nih.gov Other stress factors such as pathogen attack, wounding, and nutrient deficiency can also induce the expression of CHS, leading to the production of flavonoids that often have protective functions. wikipedia.orgnih.gov

Signaling Molecules: Plant hormones and signaling molecules also play a role in regulating naringenin biosynthesis. For instance, jasmonates, which are involved in plant defense responses, can induce the expression of genes in the flavonoid pathway. mdpi.com

Regulatory FactorMechanismKey ComponentsEffect on Naringenin Biosynthesis
Light (UV-A, UV-B, Blue) Photoreceptor-mediated signal transduction leading to activation of transcription factors. nih.govCryptochromes, Phototropin, HY5 (bZIP transcription factor). nih.govnih.govInduction of CHS gene expression and naringenin accumulation. nih.govnih.gov
Transcription Factors Binding to promoter elements of biosynthetic genes to activate or repress transcription. wikipedia.orgnih.govR2R3-MYB, bHLH, WD40, bZIP families. nih.govControl the spatial and temporal expression of CHS and other pathway genes. nih.gov
Biotic and Abiotic Stress Induction of defense and stress response pathways. wikipedia.orgnih.govPathogen elicitors, wounding signals. nih.govIncreased expression of CHS and accumulation of protective flavonoids. nih.gov
Signaling Molecules Modulation of gene expression through signaling cascades. mdpi.comJasmonates. mdpi.comCan induce the expression of flavonoid biosynthetic genes. mdpi.com

Synthetic Methodologies and Chemical Derivatization of Naringenin

Laboratory Synthesis Routes for 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one

The laboratory synthesis of naringenin (B18129) and other flavanones is predominantly achieved through a two-step process involving the formation of a chalcone (B49325) intermediate followed by its cyclization.

The initial and most common step is the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde. nih.gov For the synthesis of naringenin, this involves the base-catalyzed condensation of 2',4',6'-trihydroxyacetophenone (B23981) (phloroglucinol acetophenone) and 4-hydroxybenzaldehyde. This reaction forms 2',4',6',4-tetrahydroxychalcone, the open-chain precursor to naringenin.

The second step is the intramolecular cyclization of the 2'-hydroxychalcone (B22705) intermediate to yield the flavanone (B1672756) ring system. rsc.org This acid- or base-catalyzed intramolecular Michael addition results in the formation of the heterocyclic C ring. semanticscholar.org Various conditions have been reported to effect this cyclization:

Acid Catalysis : Refluxing the chalcone in the presence of acids like hydrochloric acid or acetic acid can promote ring closure. rsc.orgnepjol.info

Base Catalysis : Treatment with bases such as sodium acetate (B1210297) can also facilitate the cyclization reaction. nih.gov

Microwave Irradiation : To accelerate the reaction, microwave-assisted synthesis has been employed, significantly reducing reaction times from days to minutes. nepjol.infonih.gov

Strategies for Chemical Modification and Analogue Design of Naringenin

The design and synthesis of new naringenin derivatives is a subject of continuous interest to enhance its natural biological activities or improve its pharmacokinetic properties, such as solubility and bioavailability. nih.govnih.gov Chemical modifications are typically targeted at the phenolic hydroxyl groups or the C-4 keto group of the chroman-4-one scaffold.

Modification of Phenolic Hydroxyl Groups: The three hydroxyl groups at positions 5, 7, and 4' are common targets for derivatization.

Esterification and Acylation : To improve lipophilicity, the hydroxyl groups can be converted into esters. nih.gov For instance, naringenin has been esterified with senecioic acid to generate derivatives like 7-O-senecioic ester naringenin and 7,4′-O-disenecioic ester naringenin. mdpi.com Enzymatic acylation has also been used to enhance the lipid solubility of naringin (B1676962) (the glycoside of naringenin), which involves attaching fatty acids to the sugar moiety. nih.gov

Alkylation (Etherification) : The synthesis of O-alkyl derivatives, particularly at the 7-OH position, has been explored to create compounds with potentially improved activity. nih.gov For example, 7-O-butylnaringenin has been synthesized and studied. mdpi.com The elongation of the alkyl chain at both the C-7 and C-4' positions is a common strategy. mdpi.com

Modification of the C-4 Carbonyl Group: The keto group in the C ring is another key site for chemical modification.

Oxime and Oxime Ether Formation : The carbonyl group can be reacted with hydroxylamine (B1172632) hydrochloride to form naringenin oximes. nih.gov These oximes can be further modified into various oxime ethers, which have been shown to possess interesting biological properties. nih.gov

Complexation and Formulation Strategies: Beyond direct covalent modification, naringenin's properties can be altered through complexation.

Metal Complexation : Naringenin can form complexes with metal ions. A copper (II) complex, trans-di(aqua) bis(7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-5-chromanolato) copper (II), has been synthesized and characterized. researchgate.net

Inclusion Complexes : To enhance water solubility, naringenin can be encapsulated within host molecules. Complexes with hydroxypropyl-β-cyclodextrin have been prepared, significantly increasing the aqueous solubility of naringenin from 4.38 μg/mL to 1,272.31 μg/mL. nih.gov

Nanoformulations : Various nanotechnological strategies, including the development of nanoformulations, co-crystals, and solid dispersions, are being used to address pharmacokinetic issues like poor absorption and low dissolution rates associated with naringenin. nih.govmdpi.com

Molecular Mechanisms of Action of Naringenin

Elucidation of Naringenin's Impact on Cellular Signaling Pathways

Naringenin's pleiotropic effects stem from its ability to interact with and modulate multiple intracellular signaling pathways. These pathways are critical networks that transmit signals from the cell surface to intracellular targets, governing processes such as cell growth, proliferation, inflammation, and apoptosis. The following subsections detail the specific actions of naringenin (B18129) on several of these crucial signaling axes.

Regulation of the Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Naringenin has been shown to be a significant modulator of this axis. Studies have demonstrated that naringenin can directly inhibit the PI3K/Akt signaling pathway. mdpi.comnih.gov For instance, in the context of cigarette smoke extract-induced lung injury, naringenin was found to directly target the p85α subunit of PI3K, thereby inhibiting its activity and suppressing the downstream phosphorylation of Akt. mdpi.comnih.gov This inhibitory action leads to a reduction in the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in tissue remodeling. mdpi.comnih.gov

Furthermore, naringenin's ability to downregulate the PI3K/Akt pathway has been observed in various cell types. In macrophages, this inhibition contributes to its anti-inflammatory effects. mdpi.com In cancer cells, suppression of this pathway is linked to naringenin's anti-proliferative and pro-apoptotic activities. mdpi.comspandidos-publications.com Research has also indicated that naringenin can suppress the expression of Glucose transporter 9 (GLUT9) by inhibiting the PI3K/Akt signaling pathway, which has implications for urate reabsorption in the kidney. acs.org

Table 1: Effects of Naringenin on the PI3K/Akt Signaling Pathway

Cell/Tissue Type Experimental Model Observed Effect of Naringenin Downstream Consequence
Alveolar Macrophages Cigarette Smoke Extract-Induced Inhibition of PI3K/Akt phosphorylation Decreased MMP-9 expression and secretion
Hepatocellular Carcinoma Cells In vitro Downregulation of PI3K/Akt/mTOR cascade Induction of autophagy-mediated growth inhibition
Kidney Cells In vivo and in vitro Inhibition of PI3K/Akt phosphorylation Reduced GLUT9 expression and urate reabsorption

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) cascades, comprising the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for cellular responses to a wide array of external stimuli. Naringenin has been shown to exert complex modulatory effects on these pathways.

In some contexts, naringenin inhibits MAPK signaling. For example, it can attenuate inflammatory responses by suppressing the activation of MAPK pathways. uni.lu In high glucose-induced cardiac injury models, naringenin was found to protect against cellular damage by inhibiting the phosphorylation of p38 MAPK, ERK1/2, and JNK. nih.gov This inhibition was linked to a reduction in oxidative stress. nih.gov

Conversely, in other cellular environments, naringenin can activate MAPK pathways. For instance, in human gastric cancer cells, naringenin was shown to induce autophagy-mediated growth inhibition through the activation of ERK1/2, p38, and JNK. spandidos-publications.comnih.gov This suggests that the effect of naringenin on MAPK cascades is context-dependent, varying with the cell type and the specific stimulus.

Table 2: Naringenin's Modulation of MAPK Cascades

MAPK Pathway Cell/Tissue Type Experimental Condition Effect of Naringenin Outcome
ERK, JNK, p38 Cardiac Cells High Glucose Inhibition of phosphorylation Protection against cellular injury
ERK, JNK, p38 Gastric Cancer Cells In vitro Activation of phosphorylation Induction of autophagy and growth inhibition
JNK, p38 Dendritic Cells LPS-induced maturation Inhibition of phosphorylation Prevention of maturation and reduced pro-inflammatory cytokine production

Influence on the Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immune responses, and cell survival. Naringenin is a well-documented inhibitor of this pathway. nih.govresearchgate.netnih.gov Its anti-inflammatory properties are largely attributed to its ability to suppress NF-κB activation. researchgate.netnih.govmdpi.com

Mechanistically, naringenin has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB. nih.gov This is achieved by blocking the phosphorylation and degradation of its inhibitory protein, IκB-α. mdpi.com By inhibiting NF-κB, naringenin downregulates the expression of numerous pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2). nih.govnih.govmdpi.com

This inhibitory effect on the NF-κB pathway has been observed in various models of inflammation, including in chondrocytes, where naringenin alleviates osteoarthritis-related inflammation and apoptosis by targeting the TLR4/TRAF6/NF-κB pathway. nih.gov Furthermore, in the context of hyperuricemia, naringenin has been shown to ameliorate renal inflammation by inhibiting the TLR4/NF-κB signaling pathway. nih.gov

Table 3: Naringenin's Impact on the NF-κB Pathway

Experimental Model Key Molecular Target Effect of Naringenin Functional Outcome
Osteoarthritic Chondrocytes TLR4/TRAF6/NF-κB Inhibition of pathway activation Reduced inflammation and apoptosis
Hyperuricemic Mice TLR4/NF-κB Inhibition of signaling pathway Amelioration of renal inflammation
LPS-treated Macrophages NF-κB p65 Prevention of nuclear translocation Decreased pro-inflammatory cytokine production

Activation of the Nrf2/Antioxidant Response Element (ARE) Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Naringenin is a known activator of this protective pathway. nih.govnih.gov Upon activation by naringenin, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. nih.gov

Studies have shown that naringenin treatment increases the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). nih.govrsc.org This activation of the Nrf2/ARE pathway by naringenin enhances the antioxidant capacity of cells, thereby reducing levels of reactive oxygen species (ROS) and mitigating oxidative damage. nih.gov

The neuroprotective effects of naringenin are strongly associated with its ability to activate the Nrf2/ARE pathway. nih.gov In models of neurotoxicity, naringenin has been shown to protect neurons from oxidative stress-induced damage and improve mitochondrial function through this mechanism. nih.govnih.gov

Table 4: Naringenin-Mediated Activation of the Nrf2/ARE Pathway

Cell/Tissue Type Experimental Condition Key Downstream Genes Upregulated Observed Benefit
Neurons Oxidative Stress Nrf2, HO-1, GCL Reduced oxidative stress, improved mitochondrial function
Hepatic Tissue Radiation-induced damage Nrf2, HO-1, NQO1, GST Protection against oxidative damage
Skin Oleic acid-induced damage Nrf2 Improved antioxidative stress and anti-inflammatory response

Effects on JAK/STAT Signaling

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and plays a key role in immunity and inflammation. Naringenin has been shown to modulate the JAK/STAT pathway, although the effects can be complex.

In some studies, naringenin has been found to inhibit JAK/STAT signaling. For example, in breast cancer cells, the combination of naringin (B1676962) (a glycoside of naringenin) and doxorubicin (B1662922) effectively hindered the expression of STAT3 and JAK1. nih.gov In hepatocellular carcinoma cells, naringenin induced apoptosis via the inhibition of the JAK2/STAT3 signaling pathway, which was mediated by an increase in intracellular reactive oxygen species. nih.gov

Conversely, there is also evidence suggesting that naringenin can have a more nuanced role. In certain immune cells, naringenin has been shown to abrogate the expression of STAT3 and also inhibit STAT1 and STAT4, which are important for T-cell differentiation. mdpi.com

Table 5: Naringenin's Influence on JAK/STAT Signaling

Cell Type Signaling Components Effect of Naringenin Biological Outcome
Hepatocellular Carcinoma (HepG2) JAK2/STAT3 Inhibition Induction of apoptosis
Breast Cancer (MCF-7) JAK1/STAT3 Inhibition (in combination with doxorubicin) Synergistic inhibition of cell growth and migration

Interaction with Glycogen Synthase Kinase-3 Beta (GSK-3β)

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Naringenin has been identified as a modulator of GSK-3β activity.

In models of Alzheimer's disease, naringenin has been shown to improve spatial learning and memory by regulating the PI3K/Akt/GSK-3β pathway, leading to a reduction in Tau hyperphosphorylation. mdpi.com Naringenin can also increase the phosphorylation of GSK-3β, which generally leads to its inactivation. nih.gov

Furthermore, studies have shown that naringin can modulate the expression of GSK-3β in intestinal adenomatous cells. researchgate.net The regulation of Wnt/p-GSK-3β/β-catenin signaling by naringin has also been implicated in its therapeutic effects in mood disturbances associated with hyperthyroidism. nih.gov

Table 6: Naringenin's Interaction with GSK-3β

Disease Model/Cell Type Upstream/Downstream Pathway Effect of Naringenin Therapeutic Implication
Alzheimer's Disease PI3K/Akt/GSK-3β Regulation of the pathway, reduced Tau hyperphosphorylation Improved cognitive function
High Glucose-treated HepG2 cells AMPK/GSK-3β Increased phosphorylation (inactivation) of GSK-3β Increased glucose uptake
Intestinal Adenomatous Cells Wnt/β-catenin Modulation of GSK-3β expression Potential anticancer effects

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

Naringenin has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and adipogenesis. Studies demonstrate that naringenin activates the ligand-binding domain of PPAR-γ. This activation leads to the induction of PPAR-regulated genes involved in fatty acid oxidation.

In 3T3-L1 adipocytes, naringenin was found to enhance the upregulation of Uncoupling Protein 1 (Ucp1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Pgc-1α) under isoproterenol-stimulated conditions. This effect was significantly attenuated when PPAR-γ was knocked down, confirming the receptor's involvement. Reporter gene assays further substantiated these findings, showing that naringenin treatment increased the activity of a PPAR response element (PPRE)-luciferase reporter. Specifically, at a concentration of 10 μM, naringenin activated the PPRE-Luc reporter by approximately twofold. This activation of PPAR-γ suggests a mechanism by which naringenin may influence energy metabolism and the development of functional brown adipose tissue.

Table 1: Effect of Naringenin on PPAR-γ Activation in 3T3-L1 Cells
TreatmentTargetResultReference
Naringenin (10 μM)PPRE-Luc Reporter~2-fold activation compared to control mdpi.com
NaringeninUcp1 mRNA expression (ISO-stimulated)Enhanced upregulation mdpi.comnih.gov
Naringenin in PPARγ-KD cellsUcp1 mRNA expression (ISO-stimulated)Upregulation was significantly attenuated nih.gov

Inhibition of the Toll-like Receptor 4 (TLR4) Pathway

Naringenin has demonstrated potent anti-inflammatory activity through the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade of inflammatory responses.

Research has shown that naringenin can suppress LPS-activated TLR4-mediated signaling. This inhibition leads to a decrease in the activation of downstream transcription factors such as NF-κB. Consequently, the production of various pro-inflammatory mediators is reduced. In murine endotoxemia models, naringenin treatment has been observed to decrease the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclo-oxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). Furthermore, studies using RAW 264.7 cells showed that naringenin significantly inhibited the LPS-induced mRNA expression of TLR4, iNOS, and COX-2. This modulation of the TLR4 pathway highlights a key mechanism for naringenin's anti-inflammatory effects.

Table 2: Effect of Naringenin on LPS-Induced mRNA Expression in RAW 264.7 Cells
Target GeneEffect of Naringenin (80 μM) + LPSReference
TLR4Significant inhibition of mRNA expression vs. LPS alone nih.gov
iNOSSignificant inhibition of mRNA expression vs. LPS alone nih.gov
COX-2Significant inhibition of mRNA expression vs. LPS alone nih.gov

Modulation of the CD38/SIRT1 Signaling Pathway

Naringenin influences cellular processes related to metabolism and aging by modulating the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a NAD+-dependent deacetylase that regulates numerous cellular functions, including inflammation, oxidative stress, and metabolism.

Studies have reported that naringenin can act as a SIRT1 activator. In a rat model of polycystic ovary syndrome (PCOS), naringenin supplementation led to the upregulation of SIRT1 and PGC-1α expression in the colon, which was associated with improved metabolic parameters. The activation of SIRT1 by naringenin is proposed as a mechanism for its beneficial effects against vascular senescence in atherosclerosis. This activation often occurs in conjunction with the AMP-activated protein kinase (AMPK), forming a SIRT1/AMPK axis that naringenin can positively modulate to exert its anti-inflammatory effects. By upregulating SIRT1, naringenin can promote the deacetylation of various downstream targets, thereby hindering pro-inflammatory, pro-oxidant, and pro-apoptotic signaling pathways.

Regulation of the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival, is another target of naringenin. The pathway, often represented as the PI3K/Akt/mTOR cascade, is frequently overactive in various diseases.

Research indicates that naringenin can downregulate this pathway. In human gastric adenocarcinoma (AGS) cells, naringenin treatment led to a significant decrease in the phosphorylation of PI3K, Akt, and mTOR. This inhibition of the PI3K/Akt/mTOR cascade was associated with growth inhibition and the induction of autophagy. The suppression of this key signaling pathway is considered a crucial mechanism for the anti-proliferative activity of naringenin observed in cancer cell lines.

Table 3: Effect of Naringenin on PI3K/Akt/mTOR Pathway Proteins in AGS Cancer Cells
ProteinEffect of Naringenin (2 mM)Reference
Phospho-PI3KSignificantly decreased nih.gov
Phospho-AktSignificantly decreased nih.gov
Phospho-mTORSignificantly decreased nih.gov

Impact on β-catenin Signaling

Naringenin and its derivatives have been shown to modulate the Wnt/β-catenin signaling pathway, which is integral to cell proliferation, differentiation, and oncogenesis. The impact of naringenin on this pathway appears to be context-dependent.

For instance, a derivative of naringenin, 6-C-(E-phenylethenyl) naringenin (6-CEPN), was found to inhibit Wnt/β-catenin signaling by promoting the degradation of β-catenin. Furthermore, naringin, the glycoside of naringenin, has been shown to suppress the β-catenin signaling pathway in triple-negative breast cancer cells and cervical cancer cells. In cervical cancer cells, naringin treatment resulted in a dose-dependent decrease in the expression of β-catenin and an increase in the expression of Glycogen synthase kinase 3 beta (GSK3-β), a key enzyme that phosphorylates β-catenin, marking it for degradation. This inhibition disrupts the translocation of β-catenin to the nucleus, thereby downregulating the expression of its target genes, such as c-Myc and cyclin D1, which are involved in cell cycle progression.

Downregulation of the CREB5 Pathway

Current scientific literature does not provide specific evidence regarding the downregulation of the CREB5 pathway by naringenin. However, studies have investigated the effect of naringenin and its glycoside, naringin, on the broader cAMP response element-binding protein (CREB) signaling pathway. This pathway is crucial for neuronal plasticity, learning, and memory.

Research has shown that naringin can activate CREB signaling. In a mouse model of depression, naringin treatment increased the phosphorylation of CREB in the hippocampus. nih.govresearchgate.net This activation was linked to the promotion of adult hippocampal neurogenesis and antidepressant effects. nih.govresearchgate.net Another study on corticosterone-induced PC12 cells demonstrated that naringenin treatment could counteract the reduction in phosphorylated CREB (p-CREB) levels. mdpi.com These findings suggest that naringenin modulates the CREB pathway, primarily through activation by increasing phosphorylation, rather than causing a general downregulation. The specific interaction with the CREB5 isoform remains an area for further investigation.

Investigation of Naringenin-Mediated Gene Expression Regulation

Naringenin exerts significant regulatory effects on the expression of a wide array of genes involved in various cellular processes, particularly lipid metabolism, inflammation, and oxidative stress. High-throughput screening methods, such as RNA sequencing, have provided comprehensive insights into these regulatory activities.

In 3T3-L1 adipocytes, naringenin treatment was found to normalize the expression levels of numerous lipid metabolism-related genes that are typically perturbed during adipocyte differentiation. It down-regulated genes involved in fatty acid and triglyceride synthesis, such as Acaca (Acetyl-CoA Carboxylase Alpha), Fasn (Fatty Acid Synthase), and Scd1 (Stearoyl-CoA Desaturase 1). Conversely, it influenced genes related to fatty acid oxidation.

Furthermore, studies in human liver HepaRG cells using mRNA and miRNA sequencing identified hundreds of differentially expressed mRNAs and miRNAs following naringenin treatment. Integrated analysis revealed potential miRNA-mRNA pairs involved in liver metabolism and suggested that naringenin may exert its effects by inhibiting the PI3K-Akt signaling pathway at the transcriptomic level. In models of liver injury, naringenin was also shown to regulate a complex lncRNA-mRNA axis to reduce oxidative stress and inflammation, for example, by increasing the mRNA levels of antioxidant factors like GCLM and GCLC.

Table 4: Selected Genes Regulated by Naringenin
Gene SymbolGene NameProcessEffect of NaringeninReference
FasnFatty Acid SynthaseLipid MetabolismDownregulation
Scd1Stearoyl-CoA Desaturase 1Lipid MetabolismDownregulation
IL-6Interleukin 6InflammationDownregulation
CCL2Chemokine (C-C motif) ligand 2InflammationDownregulation
GCLC/GCLMGlutamate-cysteine ligase catalytic/modifier subunitOxidative Stress ResponseUpregulation
Table of Compounds
Compound NameChemical Name/Description
Naringenin5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
IsoproterenolA non-selective β-adrenergic agonist
Lipopolysaccharide (LPS)A major component of the outer membrane of Gram-negative bacteria
NaringinThe 7-O-neohesperidoside of naringenin
6-C-(E-phenylethenyl) naringenin (6-CEPN)A synthetic derivative of naringenin
CorticosteroneA steroid hormone involved in the stress response

Naringenin's Influence on Protein Interactions and Enzyme Activities

Naringenin, with the chemical name this compound, exerts its biological effects through a variety of molecular mechanisms. These mechanisms primarily involve the modulation of protein interactions and the activities of key enzymes that play crucial roles in cellular processes such as apoptosis, inflammation, and tissue remodeling. This section will delve into the specific molecular targets of naringenin, providing a detailed overview of its influence on these cellular components.

Regulation of Pro- and Anti-Apoptotic Proteins (e.g., Bax, Bcl-2, Caspases, p53, PARP, Survivin)

Naringenin has been shown to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway. This is achieved by modulating the expression and activity of several key pro- and anti-apoptotic proteins.

One of the primary mechanisms by which naringenin promotes apoptosis is by altering the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Specifically, naringenin has been observed to upregulate the expression of the pro-apoptotic protein Bax, while simultaneously downregulating the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the subsequent release of cytochrome c into the cytoplasm.

The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Naringenin treatment has been demonstrated to lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. The activation of caspase-3 is a critical step in the apoptotic process, as it is responsible for the cleavage of numerous cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

Furthermore, naringenin's pro-apoptotic effects are associated with the cleavage of Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. The cleavage of PARP by activated caspase-3 is considered a hallmark of apoptosis.

The tumor suppressor protein p53 also appears to play a role in naringenin-induced apoptosis. Some studies have indicated that naringenin can upregulate the expression of p53, which in turn can transcriptionally activate pro-apoptotic genes like Bax. In human gastric cancer SGC-7901 cells, naringenin was found to induce apoptosis through increased p53 expression. mdpi.com

While less extensively studied, the influence of naringenin on Survivin, an inhibitor of apoptosis protein (IAP), is also of interest. Research on other flavonoids suggests that downregulation of Survivin is a potential mechanism for inducing apoptosis in cancer cells.

Table 1: Effects of Naringenin on Apoptosis-Regulating Proteins

Protein TargetEffect of NaringeninObserved Outcome
Bax UpregulationPromotion of apoptosis
Bcl-2 DownregulationPromotion of apoptosis
Caspase-9 ActivationInitiation of apoptosis
Caspase-3 ActivationExecution of apoptosis
PARP CleavageIndicator of apoptosis
p53 UpregulationPromotion of apoptosis
Survivin Downregulation (inferred)Potential contributor to apoptosis

Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

Naringenin has demonstrated significant anti-inflammatory properties through its ability to inhibit the expression of key pro-inflammatory enzymes, namely Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

In studies involving lipopolysaccharide (LPS)-stimulated macrophages and microglial cells, naringenin was found to inhibit the expression of both iNOS and COX-2 in a dose-dependent manner. mdpi.com This inhibition leads to a reduction in the production of their respective inflammatory mediators, nitric oxide (NO) and prostaglandins. For instance, in LPS-stimulated BV2 microglia, naringenin was shown to attenuate the release of pro-inflammatory mediators by inactivating nuclear factor-κB (NF-κB) and inhibiting mitogen-activated protein kinases (MAPKs), which are upstream regulators of iNOS and COX-2 expression.

The inhibitory effect of naringenin on iNOS and COX-2 is more pronounced in macrophages than in microglia. mdpi.com In macrophages, the lowest effective concentrations of naringenin to achieve a constant suppressive effect were observed at 50 μmol/L, whereas in microglia, a concentration of 100 μmol/L was required. mdpi.com

Table 2: Inhibitory Effects of Naringenin on COX-2 and iNOS

Cell TypeStimulantTarget EnzymeEffect of Naringenin
MacrophagesLPSiNOSDose-dependent inhibition of expression
MacrophagesLPSCOX-2Dose-dependent inhibition of expression
MicrogliaLPSiNOSDose-dependent inhibition of expression
MicrogliaLPSCOX-2Dose-dependent inhibition of expression

Modulation of Matrix Metalloproteinase (MMP) Activities (e.g., MMP-2, MMP-9)

Naringenin has been shown to modulate the activity of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix. This modulation is crucial in contexts such as cancer cell migration and invasion.

In lung cancer A549 cells, naringenin exhibited a concentration-dependent inhibition of both MMP-2 and MMP-9 activities. nih.gov This inhibition of MMP activity is one of the mechanisms through which naringenin suppresses the migration of these cancer cells. nih.gov Similarly, in human glioblastoma cells, naringenin has been found to repress the expression of MMP-2 and MMP-9.

The downregulation of MMP-2 and MMP-9 activities by naringenin is thought to be mediated, at least in part, through the inhibition of signaling pathways such as the AKT pathway.

Table 3: Naringenin's Modulation of MMP-2 and MMP-9 Activities

Cell TypeMMP TargetEffect of Naringenin
Lung Cancer A549 CellsMMP-2Concentration-dependent inhibition of activity
Lung Cancer A549 CellsMMP-9Concentration-dependent inhibition of activity
Human Glioblastoma CellsMMP-2Repression of expression
Human Glioblastoma CellsMMP-9Repression of expression

Inhibition of Nitric Oxide Synthase (NOS)

The effect of naringenin on Nitric Oxide Synthase (NOS) is isoform-specific. While it demonstrates clear inhibitory effects on the inducible form of NOS (iNOS), its interaction with other isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), is more complex.

As detailed in section 4.3.2, naringenin effectively inhibits the expression of iNOS in inflammatory conditions, thereby reducing the production of large, potentially cytotoxic amounts of nitric oxide. mdpi.com

Conversely, some studies suggest that naringenin does not inhibit, and may even enhance, the activity of eNOS. In human umbilical vein endothelial cells (HUVECs), hesperetin, a similar flavonoid, was found to upregulate eNOS expression and increase NO release, while naringenin did not produce the same effect. nih.gov However, other research indicates that naringenin can ameliorate endothelial dysfunction by increasing eNOS activity and NO levels in endothelial cells exposed to high glucose. nih.gov Naringin, a glycoside of naringenin, has been shown to restore vascular eNOS and p-eNOS protein expression in animal models. mdpi.com The impact of naringenin on nNOS has been less extensively studied.

Table 4: Naringenin's Effects on Nitric Oxide Synthase Isoforms

NOS IsoformEffect of Naringenin
Inducible NOS (iNOS) Inhibition of expression
Endothelial NOS (eNOS) Variable; may increase activity under certain conditions
Neuronal NOS (nNOS) Not well-documented

Enhancement of Glutathione Reductase (GR) Activity

Naringenin has been shown to enhance the activity of Glutathione Reductase (GR), a crucial enzyme in the cellular antioxidant defense system. GR is responsible for the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH), which is a potent antioxidant.

Binding to Integrin β3

There is currently no scientific literature available that specifically describes the binding of this compound (naringenin) to Integrin β3.

Preclinical Biological Activities of Naringenin: in Vitro and Animal Model Investigations

Anticancer Activities of Naringenin (B18129)

Naringenin has demonstrated notable anticancer effects across a variety of cancer types in preclinical settings. nih.govfrontiersin.orgnih.gov Its therapeutic potential stems from its ability to modulate multiple cellular processes critical for cancer development and progression, including the induction of programmed cell death, inhibition of cell cycle progression, and suppression of metastasis. nih.govresearchgate.netfrontiersin.org

A key mechanism underlying naringenin's anticancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. frontiersin.orgiiarjournals.org This effect has been observed in a dose-dependent manner in numerous cancer cell lines.

In melanoma, naringenin treatment led to a significant increase in apoptotic cells in both B16F10 murine and SK-MEL-28 human cell lines. nih.gov This was accompanied by the upregulation of key apoptotic proteins, including activated caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP). nih.gov Further studies in melanoma cells confirmed that naringenin triggers apoptosis through the generation of intracellular reactive oxygen species (ROS), leading to mitochondrial damage and the activation of caspases-9 and -3. iiarjournals.org The expression of the pro-apoptotic protein Bax was increased, while the anti-apoptotic protein Bcl-2 was reduced. iiarjournals.orgmdpi.com

Similar pro-apoptotic effects have been documented in other cancers. In non-small cell lung cancer (NSCLC) cells (H1299 and A549), naringenin was found to promote ROS-mediated apoptosis. researchgate.net For human hepatocellular carcinoma (HepG2) cells, naringenin triggered a mitochondrial-mediated apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome C release, and subsequent activation of caspase-3. bohrium.comproquest.com Studies on breast cancer and leukemia cells also report apoptosis induction through caspase-3 activation. frontiersin.orgnih.gov

Table 1: Effect of Naringenin on Apoptosis in Different Cancer Cell Lines

Cell Line Cancer Type Key Findings References
B16F10, SK-MEL-28 Malignant Melanoma Dose-dependent increase in apoptosis; Upregulation of activated caspase-3 and PARP. nih.gov nih.gov
Melanoma Cells Melanoma Induction of apoptosis via ROS generation, mitochondrial damage, increased Bax/Bcl-2 ratio, and activation of caspases-9 and -3. iiarjournals.org iiarjournals.org
H1299, A549 Non-Small Cell Lung Cancer Promotion of ROS-mediated apoptosis. researchgate.net researchgate.net
HepG2 Hepatocellular Carcinoma Activation of mitochondrial-mediated apoptosis pathway (increased Bax/Bcl-2, cytochrome C release, caspase-3 activation). bohrium.comproquest.com bohrium.comproquest.com

Beyond inducing apoptosis, naringenin can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. nih.govbohrium.com This prevents cancer cells from dividing and growing.

In human hepatocellular carcinoma HepG2 cells, naringenin treatment resulted in the accumulation of cells in the G0/G1 and G2/M phases of the cell cycle. bohrium.comproquest.com This arrest was linked to a rapid increase in the tumor suppressor protein p53. bohrium.comproquest.com Similarly, in human osteosarcoma cells (HOS and U2OS), naringenin induced cell cycle arrest at the G2/M phase. researchgate.net This was associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin-dependent kinase 1 (CDK1) and cyclin B1. researchgate.net Flow cytometric analysis of breast cancer cells treated with naringenin also revealed cell cycle arrest, specifically at the G2/M phase. frontiersin.org In non-small cell lung cancer cells, naringenin was shown to induce G2/M arrest through the generation of ROS. researchgate.net

Table 2: Naringenin-Induced Cell Cycle Arrest in Cancer Cells

Cell Line Cancer Type Phase of Arrest Associated Mechanisms References
HepG2 Hepatocellular Carcinoma G0/G1 and G2/M Accumulation of p53. bohrium.comproquest.com bohrium.comproquest.com
HOS, U2OS Osteosarcoma G2/M Upregulation of p21; Downregulation of CDK1 and cyclin B1. researchgate.net researchgate.net
MDA-MB-231 Breast Cancer G2/M Not specified. frontiersin.org frontiersin.org

Naringenin effectively inhibits the proliferation of a wide range of cancer cells. nih.govfrontiersin.orgnih.gov This anti-proliferative effect is often dose-dependent and targets key signaling pathways that regulate cell growth.

In B16F10 and SK-MEL-28 melanoma cells, naringenin was shown to suppress cell proliferation by inhibiting the phosphorylation of ERK1/2 and JNK MAPKs, which are crucial for cell survival and growth. nih.gov Studies on human colorectal cancer cells (HCT116 and SW480) revealed that naringenin's anti-proliferative action involves the downregulation of cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle. nih.gov Naringenin was found to decrease the half-life of cyclin D1 through a p38-dependent mechanism that promotes its proteasomal degradation. nih.gov The anti-proliferative activity of naringenin has also been confirmed in non-small cell lung cancer cell lines (H1299 and A549) and hepatocellular carcinoma (HepG2) cells. researchgate.netbohrium.com

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. frontiersin.org Naringenin has been shown to interfere with these processes, suggesting its potential to inhibit cancer spread. nih.govfrontiersin.org

In human lung cancer cells (A549), naringenin significantly inhibited cell migration and invasion. nih.govnih.gov This effect was linked to a reduction in the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that degrade the extracellular matrix, facilitating cell movement. nih.govnih.gov Similarly, in melanoma cells (B16F10 and SK-MEL-28), naringenin treatment suppressed cell migration in a dose-dependent manner. nih.gov For breast cancer cells (MDA-MB-231), naringenin administration markedly reduced both cell migration and invasion capabilities. frontiersin.org The inhibition of c-Src and cancer cell metabolism through the suppression of the c-Src/Akt signaling pathway has also been identified as a mechanism by which naringenin impedes migration and invasion. frontiersin.org

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. Naringenin has demonstrated potent anti-angiogenic properties in several preclinical models. nih.gov

In vitro and ex vivo angiogenesis assays have shown that naringenin treatment effectively suppresses the migration and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.gov Furthermore, it inhibited the sprouting of microvessels in a rat aorta ring assay. nih.gov The mechanism behind these effects involves the regulation of angiogenic factors; naringenin was found to significantly reduce the mRNA expression of Tie2, a receptor tyrosine kinase involved in vessel maturation and stability. nih.gov Another study highlighted that naringenin can inhibit angiogenesis and antitumor immunity in liver cancer by promoting the degradation of vascular endothelial growth factor A (VEGFA) and the mesenchymal-epithelial transition receptor (c-Met). xjtu.edu.cn

Neuroprotective Effects of Naringenin

Naringenin exhibits significant neuroprotective properties, which have been investigated in various models of neurological disorders. naringine.commdpi.com It can cross the blood-brain barrier and exert its effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions. mdpi.commdpi.com

In animal models of Parkinson's disease, naringin (B1676962), a glycoside of naringenin, protected the nigrostriatal dopaminergic projection from neurotoxin-induced damage. nih.gov This protection was associated with the activation of the mTORC1 survival pathway and the inhibition of microglial activation. nih.gov In models of Alzheimer's disease, naringenin administration ameliorated memory deficits, rescued cells from apoptosis, and inhibited lipid peroxidation. nih.govmdpi.com These effects are linked to the regulation of the PI3K/AKT/GSK-3β pathway and a reduction in Tau hyper-phosphorylation. mdpi.com

In vitro studies have further elucidated the mechanisms of naringenin's neuroprotection. In PC12 cells, naringenin attenuated apoptosis and neurotoxicity stimulated by amyloid-beta by inhibiting caspase-3 and activating the PI3K/AKT signaling pathway. nih.gov In a model of cerebral ischemia/reperfusion injury using HT22 cells, naringenin pretreatment mitigated cell death, apoptosis, oxidative stress (by reducing ROS and increasing antioxidant enzymes like SOD and CAT), and inflammation (by reducing TNF-α, IL-1β, and IL-6). nih.gov These protective effects were mediated through the activation of the SIRT1/FOXO1 signaling pathway. nih.gov Naringenin's ability to scavenge free radicals, inhibit pro-inflammatory cytokines, and prevent apoptotic cell death underscores its potential as a neuroprotective agent. mdpi.com

Table 3: Summary of Naringenin's Neuroprotective Mechanisms

Model System Neurological Condition Model Key Neuroprotective Mechanisms References
Mouse Model Parkinson's Disease Activation of mTORC1; Inhibition of microglial activation. nih.gov nih.gov
Rat/Mouse Models Alzheimer's Disease Amelioration of memory deficit; Inhibition of apoptosis and lipid peroxidation; Regulation of PI3K/AKT/GSK-3β pathway. nih.govmdpi.com nih.govmdpi.com
PC12 Cells (In Vitro) Alzheimer's Disease (Aβ-induced) Inhibition of caspase-3; Activation of PI3K/AKT pathway. nih.gov nih.gov
HT22 Cells (In Vitro) Cerebral Ischemia/Reperfusion Inhibition of apoptosis, oxidative stress, and inflammation; Activation of SIRT1/FOXO1 pathway. nih.gov nih.gov

Amelioration of Neurodegenerative Pathologies in Animal Models (e.g., Alzheimer's, Parkinson's)

Naringenin has shown considerable promise in preclinical models of neurodegenerative diseases, primarily by targeting oxidative stress, neuroinflammation, and neuronal apoptosis.

In animal models of Alzheimer's disease , long-term treatment with naringenin has been observed to improve learning and memory. nih.gov Studies using APP/PS1 transgenic mice, a model for Alzheimer's, revealed that naringenin administration can significantly reduce the deposition of amyloid-β (Aβ) plaques, a hallmark of the disease. nih.govspandidos-publications.com Furthermore, it was found to decrease the activation of microglia and astrocytes, which are immune cells in the brain that contribute to neuroinflammation in Alzheimer's. nih.gov By mitigating these pathological features, naringenin demonstrates potential as a therapeutic agent for this neurodegenerative condition. nih.govnews-medical.net

For Parkinson's disease , a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, naringenin has exhibited neuroprotective effects in various animal models. researchgate.net In rotenone-induced Parkinson's models in rats, naringenin supplementation was shown to reduce motor and non-motor impairments. kums.ac.ir It also helped restore neurotransmitter levels and increase the activity of antioxidant enzymes. kums.ac.ir In 6-hydroxydopamine (6-OHDA)-induced models, naringenin protected dopaminergic neurons from neurotoxicity. mdpi.com The underlying mechanisms for these protective effects are believed to involve the activation of the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. nih.gov

Table 1: Effects of Naringenin in Animal Models of Neurodegenerative Diseases

Disease Model Animal Key Findings
Alzheimer's Disease (APP/PS1) Mice Improved learning and memory, reduced Aβ deposition, decreased microglial and astrocytic activation. nih.govspandidos-publications.com
Parkinson's Disease (Rotenone) Rats Reduced motor and non-motor deficits, restored neurotransmitter levels, increased antioxidant enzyme activity. kums.ac.ir
Parkinson's Disease (6-OHDA) Mice, Rats Protected dopaminergic neurons, activated Nrf2/ARE pathway. mdpi.comnih.gov
Parkinson's Disease (MPTP) Mice Ameliorated dopaminergic degeneration. nih.gov

Attenuation of Neuroinflammation

A key aspect of naringenin's neuroprotective activity is its ability to attenuate neuroinflammation, a process implicated in the progression of many neurodegenerative disorders. The hallmark of neuroinflammation is the activation of microglia, the resident immune cells of the central nervous system.

In vitro studies using microglial cell lines, such as BV2 cells, have demonstrated that naringenin can inhibit the release of pro-inflammatory mediators. Specifically, it has been shown to decrease the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Furthermore, naringenin can reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

The anti-neuroinflammatory effects of naringenin are mediated through various signaling pathways. Research indicates that it can inhibit the MAPK signaling pathway and the NF-κB signaling pathway, both of which are critical in the inflammatory response. nih.gov Additionally, naringenin has been found to induce the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a protein that negatively regulates inflammatory signaling. In animal models, naringenin has been shown to have significant protective effects on microglial activation.

Protective Actions in Retinal Injury Models

Naringenin has demonstrated protective effects in various animal models of retinal injury, suggesting its potential for treating a range of ocular diseases. Its mechanisms of action in the retina are primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.

In models of retinal ischemia/reperfusion (I/R) injury and ocular hypertension , which are relevant to glaucoma, oral administration of naringenin was found to protect retinal ganglion cells (RGCs) from damage. It also inhibited the activation of retinal astrocytes and reduced the expression of inflammatory proteins like NLRP3. The protective effects in these models may be mediated through the CD38/SIRT1 signaling pathway.

For photoreceptor cell death , modeled by N-methyl-N-nitrosourea (MNU) induction in rats, naringenin eye drops were shown to reduce retinal function damage and protect photoreceptor cells. This suggests its potential utility in conditions like retinitis pigmentosa.

In the context of diabetic retinopathy , a leading cause of blindness, naringenin treatment in streptozotocin-induced diabetic rats ameliorated oxidative stress by reducing lipid peroxidation and increasing glutathione (B108866) levels. It also augmented the levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and synaptophysin in the diabetic retina.

Furthermore, in models of aging-related retinal degeneration , long-term oral administration of naringenin was found to counteract retinal deterioration by regulating mitochondrial dynamics and autophagy.

Anticonvulsant Properties in Animal Models

Preclinical studies have indicated that naringenin possesses anticonvulsant properties in several animal models of epilepsy.

In the maximal electroshock (MES)-induced seizure model in mice, naringenin has been shown to reduce the duration of hind limb tonic extension, a key characteristic of this seizure type. In the pentylenetetrazol (PTZ)-induced seizure model , which is used to study myoclonic and absence seizures, naringenin increased the latency to the onset of convulsions.

Naringenin has also been shown to be effective in models of temporal lobe epilepsy. In the kainic acid-induced seizure model , treatment with naringenin delayed the onset of seizures and attenuated morphological changes in the dentate gyrus of the hippocampus. It also reduced the production of pro-inflammatory cytokines in the hippocampus following kainic acid treatment. Similarly, in the pilocarpine-induced status epilepticus model , naringenin suppressed the onset and duration of seizures and reduced oxidative stress in the hippocampus.

The anticonvulsant effects of naringenin are thought to be mediated by its antioxidant properties, as well as its ability to modulate neurotransmitter systems, potentially through agonist activity on GABA-A receptors and by weakening glutamate (B1630785) transmission.

Cardioprotective Effects of Naringenin

Naringenin has demonstrated significant protective effects on the cardiovascular system in preclinical studies, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic actions.

Mitigation of Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a significant contributor to the damage caused by a heart attack. Naringenin has been shown to alleviate this type of injury in various animal models.

In diabetic rats subjected to myocardial I/R, naringenin treatment improved heart function and reduced myocardial damage. This protective effect was associated with the enhancement of the myocardial miR-126-PI3K/AKT signaling pathway. In another study, naringenin was found to protect against I/R injury by activating ATP-sensitive potassium channels and boosting the heart's antioxidant capacity.

Further research has elucidated that naringenin can attenuate I/R injury by inhibiting mitochondrial oxidative stress and preserving mitochondrial biogenesis. It has also been shown to protect against I/R injury through the cGMP-PKGIα signaling pathway, which helps to reduce myocardial apoptosis and infarction. In aged rats, the cardioprotective effects of naringenin against I/R injury were found to be mediated through the activation of mitochondrial large-conductance calcium-activated potassium channels (mitoBK).

Table 2: Cardioprotective Mechanisms of Naringenin in Myocardial I/R Injury

Mechanism Model System Key Findings
Enhancement of miR-126-PI3K/AKT axis Diabetic Rats Improved cardiac function, reduced myocardial injury.
Activation of cGMP-PKGIα signaling Rats, H9c2 cells Attenuated myocardial apoptosis and infarction.
Inhibition of mitochondrial oxidative stress H9c2 cells Preserved mitochondrial biogenesis.
Activation of mitoBK channels Aged Rats Reduced I/R injury.

Modulation of Cardiac Cellular Function (e.g., L-type Ca2+ currents, mitochondrial integrity)

One of the key mechanisms is its ability to inhibit L-type Ca2+ currents in cardiomyocytes. This leads to a reduction in intracellular calcium overload, which is a major contributor to cell death during ischemic events. By inhibiting these currents, naringenin can decrease cardiomyocyte contractility and calcium transients, thereby protecting the heart muscle.

Naringenin also plays a crucial role in maintaining mitochondrial integrity . In diabetic cardiomyopathy, naringin, the glycoside of naringenin, has been shown to prevent heart mitochondria dysfunction. It can improve impaired cardiac mitochondrial respiration and decrease spontaneous mitochondrial permeability transition pore opening. In the context of I/R injury, naringenin has been found to improve mitochondrial function by activating the AMPK-SIRT3 signaling pathway, which helps to reduce mitochondrial oxidative stress.

Anti-inflammatory Actions of Naringenin

Naringenin has been shown to possess significant anti-inflammatory properties in various preclinical models. nih.govgreenmedinfo.comresearchgate.netnih.gov Its mechanisms of action involve the modulation of key signaling pathways and the suppression of inflammatory molecules that are crucial in the inflammatory response.

Suppression of Pro-inflammatory Mediators and Cytokines

In vitro studies have demonstrated that naringenin can effectively inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, pre-treatment with naringenin significantly inhibited the excessive production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. nih.govresearchgate.net This inhibition was linked to the downregulation of the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.net

Furthermore, naringenin has been shown to attenuate the production of pro-inflammatory cytokines and chemokines. nih.gov In LPS-stimulated macrophages and microglial cells, it suppressed the expression and release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.netnih.govnih.gov The underlying mechanism for these effects is associated with the inhibition of critical inflammatory signaling pathways. Naringenin has been observed to suppress the activation of nuclear factor-kappa B (NF-κB) by preventing the translocation of its p65 subunit into the nucleus. nih.govnih.govnih.gov It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net

Table 1: Effects of Naringenin on Pro-inflammatory Mediators and Cytokines in In Vitro Models
Mediator/CytokineCell TypeStimulantObserved EffectAssociated Mechanism
Nitric Oxide (NO)BV2 microgliaLPSProduction InhibitedDownregulation of iNOS expression
Prostaglandin E2 (PGE2)BV2 microgliaLPSProduction InhibitedDownregulation of COX-2 expression
TNF-αBV2 microglia, MacrophagesLPSProduction & mRNA Expression SuppressedInhibition of NF-κB and MAPK pathways
IL-1βBV2 microglia, AML-12 cellsLPSProduction & mRNA Expression SuppressedInhibition of NF-κB pathway
IL-6Colon mucosa (in vivo), AML-12 cellsDSS, LPSProduction & mRNA Expression SuppressedInhibition of TLR4/NF-κB pathway
MCP-1BV2 microglia, Colon mucosa (in vivo)LPS, DSSProduction & mRNA Expression SuppressedInhibition of NF-κB pathway

Efficacy in Experimental Colitis Models

The anti-inflammatory properties of naringenin have been validated in animal models of inflammatory bowel disease (IBD). In mice with dextran sulfate sodium (DSS)-induced colitis, a model that mimics human ulcerative colitis, pre-administration of naringenin significantly reduced the severity of the disease. nih.govbohrium.com Observed benefits included reduced weight loss, diarrhea, and colon shortening. nih.govbohrium.commdpi.com Histological examination revealed that naringenin protected the mucosal epithelium and reduced inflammatory cell infiltration. nih.govbohrium.commdpi.com

The therapeutic effect in these colitis models is linked to the suppression of the inflammatory cascade within the colon. Naringenin treatment led to a down-regulation of pro-inflammatory mediators including iNOS, intercellular adhesion molecule-1 (ICAM-1), MCP-1, and COX-2 in the colon mucosa. nih.govbohrium.com Furthermore, the production of pro-inflammatory cytokines TNF-α and IL-6 was significantly decreased. nih.govbohrium.com Mechanistic studies suggest that naringenin's beneficial effects in colitis are mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) and the subsequent suppression of the NF-κB signaling pathway. nih.govbohrium.com Similar positive outcomes were observed in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, where naringin, a glycoside of naringenin, also reversed colitis symptoms and reduced levels of MPO and pro-inflammatory cytokines. nih.gov

Table 2: Effects of Naringenin in Experimental Colitis Models
Colitis ModelAnimalKey FindingsProposed Mechanism of Action
Dextran Sulfate Sodium (DSS)-InducedMiceReduced weight loss, diarrhea, colon shortening; Protected mucosal epithelium; Decreased inflammatory cell infiltration.Inhibition of TLR4 protein and NF-κB activity; Down-regulation of iNOS, ICAM-1, MCP-1, COX-2, TNF-α, IL-6.
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-InducedMiceReversed weight loss, high colon weight-to-length ratio, high disease activity index (DAI); Reduced MPO activity and pro-inflammatory cytokines (TNF-α, IL-1β, INF-γ).Decreased expression of iNOS and cleaved-caspase3.

Antioxidant Properties of Naringenin

Naringenin demonstrates potent antioxidant activities through multiple mechanisms, including the direct neutralization of free radicals and the enhancement of the body's endogenous antioxidant defense systems. tandfonline.comfrontiersin.org

Direct Reactive Oxygen Species (ROS) Scavenging

The chemical structure of naringenin is fundamental to its direct radical-scavenging ability. researchgate.netnih.gov The presence of hydroxyl (OH) groups in its structure allows it to donate a hydrogen atom to highly reactive free radicals, such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (OH•), thereby neutralizing them. researchgate.netnih.govresearchgate.net This action helps to mitigate oxidative stress, which is a key factor in the pathogenesis of numerous diseases. nih.gov Studies have shown that naringenin treatment can inhibit superoxide anion production and reduce lipid peroxidation in tissues subjected to oxidative insults. nih.gov

Induction of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, naringenin enhances the cellular antioxidant defense by upregulating the expression and activity of endogenous antioxidant enzymes. nih.govresearchgate.net It has been shown to increase the activity of key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.netmdpi.com This induction helps to control the levels of reactive oxygen species (ROS) within cells. nih.gov

The mechanism often involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Naringenin can induce the nuclear translocation of Nrf2, which then binds to antioxidant response elements (ARE) in the promoter regions of genes encoding for antioxidant enzymes. researchgate.netnih.gov This leads to increased expression of enzymes like NAD(P)H: quinone oxidoreductase (NQO1) and the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of the endogenous antioxidant glutathione (GSH). nih.govnih.gov

Table 3: Naringenin's Effect on Endogenous Antioxidant Enzymes
Enzyme/SystemModel SystemObserved EffectAssociated Pathway
Superoxide Dismutase (SOD)Rat tissues (liver, kidney, spleen, ovaries)Activity IncreasedGeneral antioxidant defense
Catalase (CAT)Rat tissues (liver, kidney, spleen, ovaries)Activity IncreasedGeneral antioxidant defense
Glutathione (GSH)Rat kidney, Mouse paw skinLevel Increased/RestoredNrf2 pathway
Glutamate-cysteine ligase (GCL)H9c2 cardiomyocytes, Mouse livermRNA Expression UpregulatedNrf2 pathway
NAD(P)H: quinone oxidoreductase (NQO1)H9c2 cardiomyocytesProtein Level IncreasedNrf2 pathway
Heme oxygenase-1 (HO-1)Mouse paw skinmRNA Expression IncreasedNrf2 pathway

Preclinical Anti-Diabetic Mechanisms of Naringenin

Naringenin has been investigated for its potential anti-diabetic effects, with studies demonstrating its ability to modulate glucose homeostasis and improve insulin (B600854) sensitivity in various preclinical models. nih.govsemanticscholar.org

In animal models of diabetes, including streptozotocin (STZ)-induced diabetic rats and mice, administration of naringenin resulted in significantly reduced blood glucose levels. nih.gov This hypoglycemic effect was often accompanied by an increase in serum insulin levels, suggesting a potential protective or regenerative effect on pancreatic β-cells. nih.gov

In vitro studies using cell lines like HepG2 have elucidated some of the molecular mechanisms. Naringenin was found to enhance glucose uptake in hepatocytes, a process that occurs independently of insulin stimulation. nih.govkoreascience.kr This effect is linked to the activation of 5' adenosine monophosphate-activated protein kinase (AMPK), a key cellular energy sensor. nih.govkoreascience.krplantarchives.org Activation of AMPK by naringenin can promote the translocation of glucose transporters, such as GLUT2 in liver cells, to the cell membrane, thereby facilitating glucose entry into the cell. nih.govresearchgate.net

Furthermore, naringenin influences the activity of key enzymes involved in hepatic glucose metabolism. It has been shown to increase the activity of hexokinase (which promotes glucose utilization) and decrease the activity of glucose-6-phosphatase (G6Pase) and fructose-1,6-bisphosphatase (F16BPase), enzymes involved in hepatic glucose production. nih.gov By improving insulin sensitivity and directly impacting glucose uptake and metabolism, naringenin demonstrates a multi-faceted preclinical potential for managing hyperglycemia. plantarchives.orgnih.gov

Table 4: Summary of Preclinical Anti-Diabetic Mechanisms of Naringenin
MechanismModelSpecific Finding
Reduction of HyperglycemiaSTZ-induced diabetic rats/miceSignificantly reduced blood glucose levels.
Enhancement of Insulin LevelsSTZ-induced diabetic miceIncreased serum insulin levels.
Increased Glucose UptakeHepG2 cells, L6 myotubesStimulated glucose uptake, independent of insulin; Promoted GLUT4/GLUT2 translocation.
Modulation of Hepatic EnzymesSTZ-induced diabetic ratsIncreased hexokinase activity; Decreased glucose-6-phosphatase (G6Pase) and fructose-1,6-bisphosphatase (F16BPase) activities.
Activation of Signaling PathwaysHepG2 cellsIncreased phosphorylation/activation of AMP-activated protein kinase (AMPK).

Antimicrobial Activities of Naringenin

Naringenin, a flavanone (B1672756) predominantly found in citrus fruits, has demonstrated a wide spectrum of antimicrobial activities in numerous preclinical investigations. nih.gov These studies, encompassing both in vitro and animal models, have highlighted its potential against various pathogenic bacteria, fungi, and viruses. The antimicrobial efficacy of Naringenin is attributed to several mechanisms of action, including the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with essential enzymatic activities. rsdjournal.orgnih.gov

Antibacterial Activity

Research has consistently shown that Naringenin exhibits significant antibacterial properties, with a notably stronger effect against Gram-positive bacteria compared to Gram-negative bacteria. nih.govresearchgate.net This difference in activity is thought to stem from the structural variations in the cell membranes of these two bacterial types. nih.gov

Mechanisms of Action: The antibacterial action of Naringenin is multifaceted. Studies on Staphylococcus aureus suggest that it disrupts the cytoplasmic membrane and can also bind to bacterial DNA, interfering with its replication and function. nih.govresearchgate.net Another proposed mechanism involves the inhibition of the penicillin-binding protein PBP-2a, which is crucial for bacterial cell wall synthesis. nih.gov Furthermore, Naringenin has been found to target the Fatty Acid Synthase (FAS II) system, an essential pathway for bacterial survival. biorxiv.org

Anti-biofilm Formation: A key aspect of Naringenin's antibacterial potential is its ability to inhibit biofilm formation, a critical virulence factor that protects bacteria from immune responses and antimicrobial agents. nih.gov In studies involving Streptococcus mutans, Naringenin solution significantly inhibited biofilm formation in a concentration-dependent manner. At a concentration of 200 μg/mL, it almost completely prevented biofilm development. nih.gov This anti-biofilm activity is linked to the reduced expression of genes associated with biofilm formation, such as gtfB, gtfC, comD, comE, and luxS. nih.gov

Spectrum of Activity: Naringenin has been tested against a variety of pathogenic bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Its efficacy against MRSA is particularly noteworthy due to the growing challenge of antibiotic resistance. nih.gov Other bacteria susceptible to Naringenin include Escherichia coli, Helicobacter pylori, and Pseudomonas aeruginosa. nih.gov

Table 1: In Vitro Antibacterial Activity of Naringenin

Minimum Inhibitory Concentration (MIC) values of Naringenin against various bacterial strains.

Bacterial SpeciesStrainMIC (μg/mL)
Staphylococcus aureusNCTC 5655100–200 µM
Helicobacter pyloriMultiple Strains40–100
Escherichia coliMultiple Strains0.5–2000
Streptococcus mutansNot Specified50-200 (Biofilm Inhibition)

Data compiled from multiple sources. nih.govnih.gov

Antifungal Activity

In addition to its antibacterial effects, Naringenin has demonstrated notable antifungal properties. It has been shown to inhibit the growth of various fungal pathogens, including species of Candida and Aspergillus. unr.edu.armdpi.com

Mechanisms and Synergistic Effects: The antifungal activity of Naringenin and its derivatives has been a subject of interest. Studies have shown that O-alkyl derivatives of Naringenin exhibit potent activity against fungi like Fusarium linii. researchgate.net An important finding is the synergistic effect of Naringenin when combined with conventional antifungal drugs. For instance, its combination with fluconazole showed synergistic action against both fluconazole-resistant and sensitive strains of Candida albicans. unr.edu.ar This suggests that Naringenin could potentially be used to enhance the efficacy of existing antifungal treatments and combat drug resistance. unr.edu.ar Quercetin and Naringenin are recognized as potent inhibitors of Candida albicans and Saccharomyces cerevisiae. mdpi.com

Table 2: In Vitro Antifungal Activity of Naringenin

Summary of research findings on the antifungal effects of Naringenin.

Fungal SpeciesObserved EffectNote
Candida albicansGrowth inhibitionSynergistic effect observed with fluconazole. unr.edu.ar
Saccharomyces cerevisiaeGrowth inhibitionRecognized as a potent inhibitor. mdpi.com
Fusarium liniiGrowth inhibitionO-alkyl derivatives showed potent activity. researchgate.net

Antiviral Activity

Preclinical in vitro studies have revealed that Naringenin possesses a broad spectrum of antiviral activities against several viruses. nih.govfrontiersin.org

Mechanisms of Action: The antiviral mechanisms of Naringenin appear to vary depending on the virus. It has been shown to inhibit the replication or assembly of viral particles. nih.govmdpi.com For example, it can inhibit the Zika virus (ZIKV) life cycle in a concentration-dependent manner, potentially by interacting with the NS2B-NS3 viral protease. nih.gov Against the hepatitis C virus (HCV), Naringenin has been found to inhibit the assembly and production of infectious viral particles. mdpi.com In the context of coronaviruses, computational studies suggest that Naringenin has the potential to inhibit the 3-chymotrypsin-like protease (3CLpro), a critical enzyme in the viral life cycle. nih.govfrontiersin.org

Spectrum of Activity: Naringenin has demonstrated inhibitory effects against a range of viruses in laboratory settings. frontiersin.org

Table 3: In Vitro Antiviral Effects of Naringenin

Summary of viruses inhibited by Naringenin in preclinical studies.

VirusReported Effect
Hepatitis C Virus (HCV)Inhibits assembly and production of infectious particles. mdpi.com
Dengue Virus (DENV)Dose-dependent inhibitory effect. mdpi.com
Zika Virus (ZIKV)Inhibits viral replication or assembly. nih.gov
Chikungunya Virus (CHIKV)Prevents intracellular replication. mdpi.com
Hepatitis B Virus (HBV)Inhibits life cycle by targeting viral envelopes or reverse-transcriptases. nih.gov
Herpes Simplex Virus (HSV-1, HSV-2)Antiviral effects described. rsdjournal.org

Structure Activity Relationship Sar and Computational Studies of Naringenin

Quantitative Structure-Activity Relationship (QSAR) Analysis of Naringenin (B18129) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a molecule influences its biological activity. By correlating structural or physicochemical properties of compounds with their activities, QSAR models can predict the efficacy of new derivatives and guide synthetic efforts toward more potent analogues.

Several QSAR studies have been conducted on naringenin and its derivatives to elucidate the key structural features governing their biological activities. For instance, in the context of P-Glycoprotein (P-gp) inhibition, a significant factor in multidrug resistance in cancer, a two-dimensional QSAR model revealed that descriptors such as vsurf_DW23, E_sol, Dipole, and vsurf_G are related to the inhibitory activity of flavonoids. researchgate.netmdpi.com This study highlighted that the absence of a 2,3-double bond and hydroxyl groups at the 3' and 4' positions, coupled with an increased number of methoxylated substitutions, is beneficial for P-gp inhibition. researchgate.netmdpi.com

Another study focused on the Nitric Oxide Synthase (NOS) inhibitory activity of flavonoids, including naringenin. The QSAR analysis indicated that for enhanced inhibitory activity, flavonoid derivatives should possess a more negative ionization energy and chemical softness, while the bandgap and electrophilicity index ought to be more positive. nih.gov

Furthermore, research on naringenin derivatives as glucosamine-6-phosphate synthase inhibitors has shown that aromatic substitutions lead to greater activity than aliphatic ones. nih.gov Specifically, substitution at the para position of an aromatic amine with an electronegative group, such as a nitro group, resulted in the most potent activity in the series. nih.govnih.gov

The antioxidant properties of naringenin derivatives have also been explored using theoretical methods. Density functional theory (DFT) calculations revealed that the radical scavenging activity is significantly influenced by substituents at the C3 position. scispace.com In non-polar environments (gas and benzene (B151609) phases), electron-donating groups enhance antioxidant activity by weakening the bond dissociation enthalpy (BDE). scispace.com Conversely, in an aqueous phase, electron-withdrawing groups are more effective as they lower the proton affinity (PA). scispace.com

These QSAR and theoretical studies provide a rational basis for the design of naringenin derivatives with improved biological activities for various therapeutic applications.

Molecular Docking Investigations of Naringenin with Biological Targets

Naringenin has been the subject of numerous molecular docking studies, investigating its interaction with a wide array of biological targets implicated in various diseases.

Anti-inflammatory and Antioxidant Targets:

Molecular docking studies have elucidated the potential of naringenin to interact with key enzymes involved in oxidative stress and inflammation. For instance, docking of both S- and R-naringenin with antioxidant enzymes revealed significant binding affinities. The binding affinity of S-naringenin with catalase, glutathione (B108866) peroxidase (GPx), alkaline phosphatase (ALP), and serum glutamic-pyruvic transaminase (SGPT) was found to be -10.1, -7.1, -7.1, and -7.3 kcal/mol, respectively. nih.gov R-naringenin exhibited slightly different binding affinities of -10.8, -7.1, -7.6, and -7.4 kcal/mol for the same enzymes, respectively. nih.gov

Cancer-Related Targets:

In the realm of oncology, molecular docking has been instrumental in identifying potential protein targets for naringenin. Studies have shown that naringenin and its derivatives can effectively bind to proteins involved in breast cancer progression. For example, the binding energies of naringenin with key breast cancer-related proteins ranged from -5.49 to -11.05 kcal/mol. researchgate.net Specific targets within the PI3K/AKT signaling pathway, which is often dysregulated in cancer, have also been investigated. Naringenin demonstrated binding affinities of -8.5 kcal/mol for PI3K p110beta, -8.0 kcal/mol for PI3K p85alpha, and -7.7, -7.8, and -7.9 kcal/mol for AKT1, AKT2, and AKT3, respectively. nih.gov Furthermore, its interaction with MMP-9, an enzyme involved in metastasis, showed a binding affinity of -7.3 kcal/mol. nih.gov

Neuroprotective Targets:

The neuroprotective effects of naringenin have been explored through its interaction with targets associated with neurodegenerative diseases like Alzheimer's. A molecular docking study demonstrated that naringenin can bind to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. mdpi.com Another study highlighted the interaction of naringenin and its metabolite, naringenin-7-O-glucuronide, with the C-terminal tail of Collapsin Response Mediator Protein 2 (CRMP-2), a protein implicated in neurodegenerative processes. mdpi.com

Other Biological Targets:

The therapeutic potential of naringenin extends to other areas as well. Molecular docking simulations have shown its ability to bind to enzymes from pathogenic yeasts, such as HMG-CoA reductase and DNA topoisomerase II, suggesting its potential as an antifungal agent. nih.gov In the context of liver fibrosis, naringenin has been shown to interact with targets like Janus kinase-2 (JAK-2) and Zeta-chain-associated protein kinase 70 (ZAP-70). phcog.com Its interaction with the main protease of SARS-CoV-2, the virus responsible for COVID-19, has also been investigated, with a calculated binding energy of -7.8 kcal/mol. scispace.com

The following table summarizes the binding affinities of naringenin with various biological targets as reported in different molecular docking studies.

Biological TargetBinding Affinity (kcal/mol)Disease/Process Association
Catalase (S-Naringenin)-10.1Oxidative Stress
Catalase (R-Naringenin)-10.8Oxidative Stress
Glutathione Peroxidase (GPx)-7.1Oxidative Stress
Alkaline Phosphatase (ALP) (R-Naringenin)-7.6General Metabolism
Serum Glutamic-Pyruvic Transaminase (SGPT) (R-Naringenin)-7.4Liver Function
PI3K p110beta-8.5Cancer, Inflammation
PI3K p85alpha-8.0Cancer, Inflammation
AKT1-7.7Cancer, Cell Survival
AKT2-7.8Cancer, Metabolism
AKT3-7.9Cancer, Neuronal Development
MMP-9-7.3Cancer Metastasis, Inflammation
Breast Cancer Proteins (Range)-5.49 to -11.05Breast Cancer
COVID-19 Main Protease-7.8Viral Infection
HMG-CoA Reductase (Yeast)Not specified, but favorableFungal Infection
DNA Topoisomerase II (Yeast)Not specified, but favorableFungal Infection
Acetylcholinesterase (AChE)Not specified, but inhibitoryNeurodegeneration
Butyrylcholinesterase (BChE)Not specified, but inhibitoryNeurodegeneration
CRMP-2Not specified, but favorableNeurodegeneration
Janus Kinase-2 (JAK-2)-9.2Liver Fibrosis, Inflammation
ZAP-70-8.54Liver Fibrosis, Immune Response

These molecular docking investigations provide a strong foundation for understanding the multitargeted nature of naringenin and offer a rational approach for the development of naringenin-based therapeutics.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity of Naringenin

While molecular docking provides a static snapshot of the binding pose of a ligand in the active site of a receptor, molecular dynamics (MD) simulations offer a dynamic and more realistic view of the molecular interactions over time. By simulating the movements of atoms and molecules, MD simulations can provide deeper insights into the conformational changes of both the ligand and the protein upon binding, the stability of the complex, and a more accurate estimation of the binding affinity.

MD simulations have been employed to further investigate the interactions of naringenin with its biological targets, complementing the findings from molecular docking studies. For instance, in a study investigating the inhibition of Nitric Oxide Synthase (NOS) by naringenin, MD simulations were carried out to assess the energetic and structural favorability of the binding. nih.gov These simulations help to understand the dynamic behavior of the naringenin-NOS complex and confirm the stability of the interactions predicted by docking.

In the context of neurodegenerative diseases, MD simulations have been used to analyze the binding of naringenin and its metabolite, naringenin-7-O-glucuronide, to the C-terminal tail of Collapsin Response Mediator Protein 2 (CRMP-2). These simulations revealed that the metabolite forms a more stable and tighter binding complex compared to naringenin itself, suggesting the importance of the glucuronyl group for its neuroprotective effects. mdpi.com

The stability of the interaction between naringenin and various breast cancer-related proteins has also been confirmed through MD simulations. These studies help to validate the docking poses and provide a more detailed understanding of the key residues involved in maintaining the stability of the protein-ligand complex.

By providing a dynamic perspective, molecular dynamics simulations are crucial for:

Conformational Analysis: Understanding how the structures of both naringenin and its target protein adapt to each other upon binding.

Binding Stability: Assessing the stability of the formed complex over a period of time, which is indicative of a favorable interaction.

Binding Affinity Refinement: Calculating binding free energies, which are often more accurate than the scoring functions used in molecular docking.

Advanced Analytical Methodologies for Naringenin Research

Chromatographic Techniques for Naringenin (B18129) Isolation and Quantification (e.g., HPLC, LC/MS)

Chromatographic methods are fundamental for separating naringenin from complex mixtures, such as plant extracts and biological fluids, and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the most powerful and widely used techniques in naringenin research.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a robust method for the routine analysis of naringenin. nih.govnih.gov The separation is typically achieved on C18 columns, utilizing a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water. nih.govnih.govsielc.com UV detection is commonly employed, with the wavelength set at the maximum absorption of naringenin, around 282-288 nm. nih.govresearchgate.netnih.gov Chiral HPLC methods have also been developed to separate naringenin's enantiomers, which is critical as the S-enantiomer is the naturally occurring form. nacalai.com These methods often use specialized chiral columns and have been successfully applied to analyze racemic naringenin. nacalai.com

Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC-MS/MS) offer superior sensitivity and specificity compared to HPLC with UV detection. nih.gov These techniques couple the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, allowing for the detection and quantification of naringenin and its metabolites at very low concentrations (ng/mL or even pg/mL range) in complex biological samples like plasma and urine. nih.govnih.govmdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems are often used to achieve rapid and high-resolution separations. nih.govfrontiersin.org Analysis is frequently performed using an electrospray ionization (ESI) source in negative ion mode, with detection in the multiple reaction monitoring (MRM) mode for enhanced selectivity and accuracy. nih.govmdpi.com

Table 1: Examples of HPLC and LC/MS Conditions for Naringenin Analysis
TechniqueColumnMobile PhaseDetectionApplicationReference
RP-HPLCC18 (250.0 × 4.6 mm, 5 μm)Phosphate buffer (pH 3.5) : Acetonitrile (75:25 v/v)UV at 282 nmQuantification in nanoformulation nih.gov
RP-HPLCSunFireTM C18 (4.6 × 250 mm; 5 μm)Methanol (B129727) : Water (7:3)UV at 288 nmSolubility determination nih.gov
Chiral HPLCCosmosil CHiRAL B (4.6 x 250 mm)Water : Acetonitrile (35:65)UV at 275 nmChiral separation of racemic naringenin nacalai.com
LC-MS/MSBetabasic C18 (100 mm x 2.0 mm, 5 μm)Isocratic elution with 70% methanolESI-MS/MS (MRM mode)Quantification in rat plasma nih.gov
UPLC-MS/MSChiralpak IG-3Methanol : 0.1% Formic acid solution (85:15 v/v)ESI-MS/MSChiral separation in citrus pulp and peel frontiersin.org
UHPLC-Q-Trap-MS/MSACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 μm)Gradient elution with water and methanol (both with 0.1% formic acid)ESI-MS/MS (MRM mode)Determination of metabolites in rat urine nih.gov

Spectroscopic Characterization Methods for Naringenin (e.g., NMR, FT-IR, UV)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of naringenin's identity. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the definitive structural confirmation of naringenin. researchgate.net The ¹H NMR spectrum of naringenin shows characteristic signals corresponding to the protons in its flavanone (B1672756) structure. nih.govresearchgate.net For instance, the protons at the C-2 and C-3 positions of the C-ring, and the aromatic protons on the A and B rings, appear at specific chemical shifts. researchgate.net Signals for the hydroxyl groups are also observable. nih.gov Similarly, the ¹³C NMR spectrum provides data on all the carbon atoms within the molecule, which is crucial for unambiguous identification. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the naringenin molecule. The FT-IR spectrum of naringenin displays characteristic absorption peaks that correspond to specific molecular vibrations. nih.gov Key bands include a broad peak for O-H (hydroxyl) stretching, aromatic C-H stretching, a strong peak for C=O (carbonyl) stretching of the chroman-4-one structure, and peaks for aromatic C=C stretching. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the naringenin molecule and is often used for quantification in conjunction with HPLC. The UV spectrum of flavonoids like naringenin typically exhibits two main absorption bands: Band I (in the 300-400 nm range) and Band II (in the 240-295 nm range), which are associated with the B-ring and A-ring, respectively. researchgate.net In ethanol (B145695), naringenin shows a maximum absorption (λmax) for Band II at approximately 288-291 nm, with a shoulder or a less intense peak for Band I at a higher wavelength. researchgate.netnih.gov A blue shift (shift to a shorter wavelength) in the absorption maximum can indicate chemical modifications, such as the formation of an ester bond involving a hydroxyl group. nih.gov

Table 2: Spectroscopic Data for Naringenin Characterization
TechniqueParameterObserved Value/RangeReference
FT-IR (cm⁻¹)–OH stretching vibration3285 - 3290 nih.govresearchgate.net
Aromatic C–H stretching3055 nih.gov
C=O stretching1626 - 1629 nih.govresearchgate.net
Aromatic C=C stretching1601 nih.gov
UV-Vis (nm)λmax (Band II) in Ethanol288 - 291 researchgate.netnih.gov
λmax (Band I) in Ethanol~325 - 330 researchgate.netokstate.edu
¹H NMR (ppm)H-2~5.32 scienceopen.com
H-3a~2.73 scienceopen.com
H-3b~3.22 scienceopen.com
H-6~6.13 scienceopen.com
H-8~6.16 scienceopen.com
H-2', 6' / H-3', 5'~7.31 / ~6.81 scienceopen.com

Isolation and Extraction Methodologies of Naringenin from Natural Sources

Conventional Extraction Techniques (e.g., Maceration, Reflux, Liquid-Liquid Extraction)

Conventional extraction methods are foundational techniques that rely on the solvent's ability to dissolve and extract target compounds from plant materials. These methods are widely used due to their simplicity and cost-effectiveness, although they can be time-consuming and may require large volumes of solvents. nih.gov

Maceration is a simple solid-liquid extraction technique where the plant material is soaked in a suitable solvent for a specific period, typically ranging from several hours to days, with occasional agitation. greenskybio.com The choice of solvent is crucial, with polar solvents like methanol (B129727) and ethanol-water mixtures being effective for extracting flavonoids like naringin (B1676962). greenskybio.comscirp.org For instance, dried and powdered albedo of pomelo (Citrus maxima) has been macerated in methanol for three days to extract naringin. scirp.org The extended contact time allows the solvent to penetrate the plant tissues and dissolve the target compounds. greenskybio.com However, a key disadvantage of maceration is the long extraction time required. nih.gov

Reflux extraction is a more efficient method compared to maceration. greenskybio.com In this process, the plant material is heated with the solvent in a flask equipped with a condenser. The solvent vaporizes, condenses, and returns to the flask, ensuring continuous extraction at a constant temperature. greenskybio.com This technique enhances the solubility of the target compounds and improves extraction efficiency in a shorter time, typically 1 to 3 hours. greenskybio.com Heat reflux extraction (HRE) has been utilized to obtain naringenin (B18129) from grapefruit, with one study reporting a high yield of 35.80 ± 1.79 µg/g from the segmental part of the fruit using this method. nih.govresearchgate.net

Liquid-liquid extraction (LLE) is a separation technique used to isolate or purify compounds based on their differential solubility in two immiscible liquid phases. After an initial solid-liquid extraction, LLE can be employed to separate the target compound from impurities. For example, after an initial methanol extraction from pomelo, the extract can be dissolved in water and then washed with a non-polar solvent like n-hexane. scirp.org This removes non-polar impurities, leaving the more polar naringin in the aqueous phase. scirp.org Salting-out assisted liquid-liquid extraction (SALLE) is a variation where a salt is added to the aqueous phase to decrease the solubility of the analyte and promote its transfer to an organic solvent, such as acetonitrile (B52724). researchgate.net

TechniquePrincipleTypical SolventsAdvantagesDisadvantages
Maceration Soaking plant material in a solvent for an extended period. greenskybio.comEthanol-water mixtures, Methanol. greenskybio.comscirp.orgSimple, low cost. greenskybio.comTime-consuming, large solvent volume. nih.govgreenskybio.com
Reflux Extraction Continuous boiling and condensation of the solvent to enhance extraction. greenskybio.comEthanol (B145695), Methanol. nih.govMore efficient and faster than maceration. greenskybio.comRequires heating, potential for thermal degradation of compounds. nih.gov
Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquid phases based on solubility. scirp.orgn-hexane, Acetonitrile. scirp.orgresearchgate.netEffective for purification and separation of compounds with different polarities. scirp.orgCan be labor-intensive, may involve large volumes of solvents.

Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction, Ultrasound-Assisted Extraction)

To overcome the limitations of conventional methods, several advanced extraction technologies have been developed. These "green" techniques are often characterized by higher efficiency, shorter extraction times, reduced solvent consumption, and are more environmentally friendly. nih.govnih.gov

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. nih.govmdpi.com By manipulating temperature and pressure, the properties of the fluid can be altered to selectively extract specific compounds. For the extraction of polar compounds like naringin, a co-solvent such as ethanol is often added to the SC-CO₂. nih.govmdpi.com One study demonstrated the extraction of naringin from grapefruit seeds using SC-CO₂ modified with 20% ethanol at 50°C and 41.4 MPa, yielding 0.2 mg/g of naringin. mdpi.com Another study on the peel of Citrus paradisi L. reported a yield of 14.4 g/kg using SFE. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, which accelerates the extraction process. nih.gov The direct interaction of microwaves with the polar molecules in the sample leads to rapid heating, causing cell wall disruption and enhanced release of intracellular components into the solvent. This technique significantly reduces extraction time and solvent volume compared to conventional methods. nih.gov

Ultrasound-Assisted Extraction (UAE) , also known as sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. osu.edunih.gov The collapse of these bubbles near the plant material generates localized high pressure and temperature, leading to cell wall disruption and improved mass transfer of the target compounds into the solvent. nih.gov UAE is known for its efficiency at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds. phcogres.com Studies have shown that UAE can significantly enhance the yield of naringin. For example, applying sonication to an ethanol extraction of grapefruit peel powder increased the yield by 57%. osu.edu Optimal conditions for UAE of naringin have been reported as an extraction temperature of 65.5°C, a solvent-to-drug ratio of 25.88 mL/g, and an extraction time of approximately 30 minutes, yielding 2.021 mg/g. phcogres.com Another study optimized UAE conditions to be 74.79°C for 1.58 hours with a solid-liquid ratio of 1:56.51 g/mL, achieving a naringin yield of 36.25 mg/g. mdpi.com

TechnologyPrincipleKey ParametersAdvantagesResearch Findings
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO₂) as a solvent. mdpi.comTemperature, Pressure, Co-solvent. mdpi.comEnvironmentally friendly, high selectivity. nih.govmdpi.comYielded 14.4 g/kg of naringin from Citrus paradisi peel. nih.gov
Microwave-Assisted Extraction (MAE) Utilizes microwave energy for rapid heating of the sample matrix. nih.govMicrowave Power, Time, Temperature.Fast, reduced solvent consumption. nih.govConsidered a non-traditional technique for naringin extraction. nih.gov
Ultrasound-Assisted Extraction (UAE) Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.govFrequency, Time, Temperature, Solvent-to-solid ratio. phcogres.commdpi.comHigh efficiency, reduced processing time, suitable for thermolabile compounds. phcogres.comOptimized conditions (65.5°C, 30 min) yielded 2.021 mg/g of naringin. phcogres.com A yield of 17.45 ± 0.872 mg/g was obtained from grapefruit albedo. nih.gov

Purification and Isolation Strategies for Naringenin (e.g., Crystallization, Precipitation)

Following extraction, the crude extract contains a mixture of compounds. Therefore, purification and isolation steps are necessary to obtain naringenin of high purity.

Crystallization is a common and effective technique for purifying solid compounds. scirp.org The principle is based on the differences in solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude extract is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. greenskybio.com In the isolation of naringin, after initial extraction and partitioning, isopropanol (B130326) can be used as a solvent for crystallization. The solution is heated and then cooled to form crystals, a process that can be repeated (recrystallization) to achieve higher purity. scirp.orgresearchgate.net The resulting pure naringin can then be hydrolyzed to yield naringenin.

Precipitation is another method used for purification. It involves altering the solvent composition or pH to decrease the solubility of the target compound, causing it to precipitate out of the solution. This method can be used to separate compounds with different solubility characteristics.

After purification, techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are often used to assess the purity of the isolated compound. osu.eduscirp.org

Novel Delivery Systems and Future Translational Research Perspectives for Naringenin Preclinical Focus

Development of Advanced Nanodelivery Systems for Enhanced Naringenin (B18129) Bioavailability

Nanotechnology-based delivery systems have emerged as a promising approach to enhance the solubility, stability, and bioavailability of poorly soluble compounds like naringenin. bio-conferences.orgbohrium.com Various nanocarriers have been developed to protect naringenin from premature degradation, improve its absorption, and enable targeted delivery. bio-conferences.orgnih.gov These systems include nanostructured lipid carriers (NLCs) and solid-lipid nanoparticles (SLNs), which have shown considerable potential in preclinical studies. nih.govnih.gov

Application of Nanostructured Lipid Carriers for Naringenin Delivery

Nanostructured lipid carriers (NLCs) are a second generation of lipid-based nanoparticles, developed to overcome some limitations of SLNs. nih.govnih.gov They are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure, providing more space for drug loading and reducing potential drug expulsion during storage. nih.gov

Studies have demonstrated that encapsulating naringenin within NLCs can enhance its therapeutic efficacy. For topical applications, naringenin-loaded NLCs have been shown to improve skin permeation and provide a sustained release pattern. rjptonline.orgrjptonline.org This is beneficial for localized therapies, potentially reducing skin irritation and prolonging the duration of action. rjptonline.orgrjptonline.org In one study, NLCs were prepared using a hot melt microemulsion method, resulting in formulations with specific physicochemical properties that influence their performance. rjptonline.orgrjptonline.org For instance, the particle size and zeta potential are critical parameters that affect the stability and interaction of the nanoparticles with biological membranes.

Another study focused on the co-delivery of naringin (B1676962) (a glycoside of naringenin) and raloxifene (B1678788) using NLCs for breast cancer therapy. The optimized NLCs exhibited a particle size of 137.12 nm and a high entrapment efficiency for both compounds. nih.gov This highlights the versatility of NLCs in co-delivery systems, which can be a strategic approach to combination therapy.

Table 1: Physicochemical Properties of Naringenin-Loaded Nanostructured Lipid Carriers (NLCs) from a Representative Study

ParameterValueSignificance
Particle Size212.1 ± 1.8 nmInfluences skin permeation and cellular uptake.
Zeta Potential-23.6 ± 2.8 mVIndicates the stability of the nanoparticle dispersion.
Entrapment Efficiency77.47% ± 4.3%Represents the percentage of drug successfully encapsulated in the NLCs.

Data adapted from a study on Naringin-loaded NLCs for topical application. noaa.gov

Utilization of Solid-Lipid Nanoparticles for Naringenin Encapsulation

Solid-lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids, which are solid at both room and body temperature. mdpi.comnih.gov They have been extensively investigated for the delivery of lipophilic drugs like naringenin. Encapsulating naringenin in SLNs has been shown to significantly improve its oral bioavailability. For example, one study reported a 2.93-fold increase in the oral bioavailability of naringenin when delivered via SLNs compared to a naringenin solution in rats. mdpi.com

The preparation method and the choice of lipids and surfactants are crucial for the final characteristics of the SLNs. Methods like emulsification and low-temperature solidification are commonly used. nih.gov The resulting nanoparticles are typically spherical, with a narrow size distribution. nih.govnih.gov For instance, one optimized formulation of naringenin-loaded SLNs had a particle size of approximately 98 nm. semanticscholar.org

In vitro release studies of naringenin-loaded SLNs often show a biphasic release pattern, characterized by an initial burst release followed by a sustained release over an extended period. mdpi.comnih.gov This release profile can be advantageous for maintaining therapeutic drug levels over time. Furthermore, studies have shown that SLNs can be a promising carrier for pulmonary drug delivery, with one study demonstrating a 2.53-fold greater relative bioavailability of naringenin-SLNs compared to a naringenin suspension after pulmonary administration in rats. nih.gov

Table 2: Characteristics of an Optimized Naringenin-Loaded Solid-Lipid Nanoparticle (SLN) Formulation

CharacteristicFindingReference
Particle Size~50 nm mdpi.com
Polydispersity Index (PDI)0.15 mdpi.com
Zeta Potential-30 mV mdpi.com
Encapsulation Efficiency97.9% mdpi.com
Drug Release (24h)~55% mdpi.com

Integration of Naringenin-Responsive Genetic Circuits in Probiotic Systems

A novel and forward-looking approach in translational research involves the use of engineered probiotics equipped with genetic circuits that can sense and respond to specific molecules. nih.govasm.org This strategy aims to create "smart" therapeutics that can produce beneficial compounds in a controlled manner at the site of action.

Researchers have successfully engineered and characterized a naringenin-responsive genetic circuit in the probiotic Escherichia coli Nissle 1917 (EcN). nih.govasm.org This circuit is based on the FdeR-PfdeA system, which is derived from the bacterium Herbaspirillum seropedicae. asm.org The transcriptional regulator protein FdeR activates the PfdeA promoter in the presence of naringenin, thereby driving the expression of downstream genes. asm.org

In laboratory settings (in vitro), this genetic circuit demonstrated a significant activation upon exposure to naringenin, with one study reporting a 131-fold increase in activation. nih.gov More importantly, the functionality of this circuit has also been demonstrated in a living organism (in vivo). In a study involving mice colonized with the engineered EcN, oral administration of naringenin led to a 34-fold increase in the expression of a reporter gene (luminescence) in fecal samples. nih.govasm.org This demonstrates the potential to use an external, diet-derived compound like naringenin to control the behavior of a probiotic within the host's gut. nih.govasm.org This technology opens the door for programming probiotics to perform specific therapeutic functions in response to dietary signals. nih.govnih.gov

Identification of Emerging Research Avenues and Future Directions for Naringenin Studies

The development of advanced delivery systems and the integration of naringenin into synthetic biology platforms are paving the way for new research directions. While preclinical data is promising, further research is needed to translate these findings into clinical applications. mdpi.com

Future research will likely focus on:

Optimization of Nanocarrier Formulations: Further refinement of NLCs, SLNs, and other nanocarriers to improve drug loading, release kinetics, and targeting capabilities. This includes exploring different lipid compositions and surface modifications.

Long-term Stability and Safety: Comprehensive studies on the long-term stability of naringenin-loaded nanoparticles and their safety profiles in preclinical models are essential before they can be considered for human trials.

Pharmacokinetic and Pharmacodynamic Studies: More in-depth investigations into the pharmacokinetics and pharmacodynamics of nano-formulated naringenin are required to understand its absorption, distribution, metabolism, and excretion in the body. mdpi.com

Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy of naringenin and its novel formulations in humans for various conditions, particularly in cardiovascular health where it has shown promise. mdpi.com

Expansion of Genetic Circuit Applications: The naringenin-responsive genetic circuit could be adapted to control the production of various therapeutic proteins or molecules by engineered probiotics, offering potential treatments for a range of gut-related and systemic diseases. Future studies may also explore the use of naringenin-rich foods as a natural way to activate these circuits. nih.govasm.org

Q & A

Q. What are the optimal synthetic routes for 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one, and how can purity be ensured?

A common method involves Claisen-Schmidt condensation of substituted acetophenones with aldehydes under alkaline conditions, followed by cyclization. For example, p-chlorobenzaldehyde and 1-(2-hydroxy-5-methoxyphenyl)ethanone in ethanol with KOH yield chroman-4-one derivatives after recrystallization . Purity can be validated via HPLC (High-Performance Liquid Chromatography) with UV detection, referencing retention times and spectral matches against standards .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify hydroxyl, aromatic, and chromanone ring protons/carbons. For example, methoxy groups in derivatives show singlets near δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C15_{15}H12_{12}O4_4, exact mass 256.0736) .
  • X-ray Diffraction : Resolves stereochemistry; e.g., envelope conformations in chromanone rings are confirmed via puckering parameters (Q, θ, φ) .

Q. How does substitution at the phenyl or chromanone ring influence solubility for in vitro assays?

Methoxy or hydroxyl groups enhance water solubility via hydrogen bonding. Derivatives like 5,7-dimethoxy-2-phenyl-4H-chromen-4-one show improved solubility in DMSO or aqueous buffers, critical for cell-based studies .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1–100 μM) to identify biphasic effects.
  • Redox Environment Control : Use assays like DPPH (antioxidant) and ROS (reactive oxygen species) detection in controlled O2_2 levels .
  • Genetic Knockdown Models : Silence Nrf2 or NF-κB pathways to isolate mechanism-specific effects .

Q. What strategies are effective for improving metabolic stability in pharmacokinetic studies?

  • Structural Modifications : Introduce glucuronidation-resistant groups (e.g., methyl or trifluoromethyl at C-3) .
  • In Silico ADME Prediction : Tools like SwissADME predict logP, CYP450 metabolism, and bioavailability .
  • Microsomal Assays : Incubate with liver microsomes to identify major metabolites via LC-MS/MS .

Q. How can crystallographic data resolve discrepancies in stereochemical assignments of synthetic analogs?

  • Single-Crystal X-ray Diffraction : Assign absolute configuration (e.g., S-configuration at C-2 in chromanone derivatives) using Flack parameters .
  • Comparative Refinement : Refine structures in SHELXL against high-resolution (<1.0 Å) data to distinguish enantiomers .

Q. What experimental controls are critical in studying structure-activity relationships (SAR) for flavonoid derivatives?

  • Negative Controls : Use dehydroxylated analogs (e.g., 5-deoxyflavanone) to isolate hydroxyl group contributions .
  • Positive Controls : Include known bioactives (e.g., hesperetin) to benchmark activity .
  • Orthogonal Assays : Combine enzyme inhibition (e.g., COX-2) with cell viability assays to rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.